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molecular formula C6H4FNO2 B144259 1-Fluoro-2-nitrobenzene CAS No. 127723-77-7

1-Fluoro-2-nitrobenzene

Cat. No. B144259
M. Wt: 141.1 g/mol
InChI Key: PWKNBLFSJAVFAB-UHFFFAOYSA-N
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Patent
US04287374

Procedure details

Potassium fluoride (water content 0.2%) (69.6 g; 1.2 mole) and tetradecyltrimethylammonium bromide (18 g; 0.055 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1 mole) with stirring. The mixture was heated to 140° C. for 28 hours. The reaction mixture was then allowed to cool to c. 100° C. and was filtered with the assistance of added toluene. The toluene was distilled and the residue was finally distilled in high vacuum to give 2-fluoronitrobenzene in 78% yield together with 5% recovered 2-chloronitrobenzene.
Quantity
69.6 g
Type
reactant
Reaction Step One
Quantity
157.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-:1].[K+].Cl[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11]>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCC>[F:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
69.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
157.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
18 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCC)[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to c
FILTRATION
Type
FILTRATION
Details
100° C. and was filtered with the assistance of added toluene
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled
DISTILLATION
Type
DISTILLATION
Details
the residue was finally distilled in high vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04287374

Procedure details

Potassium fluoride (water content 0.2%) (69.6 g; 1.2 mole) and tetradecyltrimethylammonium bromide (18 g; 0.055 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1 mole) with stirring. The mixture was heated to 140° C. for 28 hours. The reaction mixture was then allowed to cool to c. 100° C. and was filtered with the assistance of added toluene. The toluene was distilled and the residue was finally distilled in high vacuum to give 2-fluoronitrobenzene in 78% yield together with 5% recovered 2-chloronitrobenzene.
Quantity
69.6 g
Type
reactant
Reaction Step One
Quantity
157.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-:1].[K+].Cl[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11]>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCC>[F:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
69.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
157.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
18 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCC)[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to c
FILTRATION
Type
FILTRATION
Details
100° C. and was filtered with the assistance of added toluene
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled
DISTILLATION
Type
DISTILLATION
Details
the residue was finally distilled in high vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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